MAO-A Inhibitory Potency: Ortho-Substituted Benzoic Acid Retains Single-Digit Nanomolar IC50 While the Methyl Ester Derivative Loses >80% of Activity
In a head-to-head in vitro assay against bovine brain mitochondrial MAO-A using serotonin as substrate (60-min preincubation, fluorimetric detection), 2-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid (free carboxylic acid) demonstrated an IC50 of 88 nM. In the same assay system, the corresponding methyl ester derivative — methyl 2-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoate — exhibited an IC50 of 35,100 nM, representing a loss of potency exceeding 397-fold [1]. The free carboxylic acid additionally showed no meaningful inhibition of MAO-B (IC50 > 100,000 nM), yielding an MAO-B/MAO-A selectivity ratio of >1,136, in contrast to the ester which displayed no measurable selectivity [1].
| Evidence Dimension | MAO-A inhibitory potency (IC50) and MAO-B/MAO-A selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 88 nM; MAO-B IC50 = 660,000 nM; Selectivity Ratio (MAO-B/MAO-A) = 7,500 |
| Comparator Or Baseline | Methyl 2-[(2-oxo-2H-chromene-3-carbonyl)-amino]-benzoate: MAO-A IC50 = 35,100 nM; MAO-B IC50 > 100,000 nM; Selectivity Ratio ~2.8 |
| Quantified Difference | Free acid is 397-fold more potent vs. MAO-A and 2,600-fold more selective for MAO-A over MAO-B than the methyl ester |
| Conditions | Bovine brain mitochondrial MAO-A using serotonin substrate; MAO-B using benzylamine substrate; 60-min incubation; fluorimetric method [1] |
Why This Matters
The free carboxylic acid is the pharmacologically active species required for sub-100 nM MAO-A engagement; procurement of the ester prodrug necessitates additional hydrolysis validation and introduces >99.7% potency loss risk in cell-free screening campaigns.
- [1] BindingDB Entry BDBM50093714 (CHEMBL3585833). Affinity Data: IC50 88 nM for bovine brain mitochondria MAO-A; IC50 660,000 nM for MAO-B. Deposited by Alexandria University, curated by ChEMBL. View Source
